molecular formula C20H18Cl2N4OS B12195747 [2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B12195747
M. Wt: 433.4 g/mol
InChI Key: ZYGZXGNAWOXEQK-UHFFFAOYSA-N
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Description

[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a thiazole ring, a piperazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a dichlorophenyl derivative and a thioamide. The piperazine ring is then introduced through a nucleophilic substitution reaction with a pyridine derivative. The final step involves the coupling of these two intermediates under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    [2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone: Unique due to its specific substituents and ring structure.

    Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H18Cl2N4OS

Molecular Weight

433.4 g/mol

IUPAC Name

[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H18Cl2N4OS/c1-13-18(28-19(24-13)17-14(21)5-4-6-15(17)22)20(27)26-11-9-25(10-12-26)16-7-2-3-8-23-16/h2-8H,9-12H2,1H3

InChI Key

ZYGZXGNAWOXEQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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